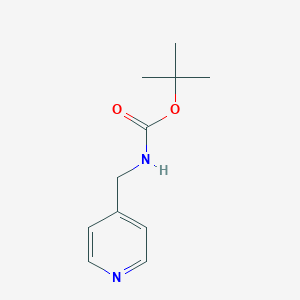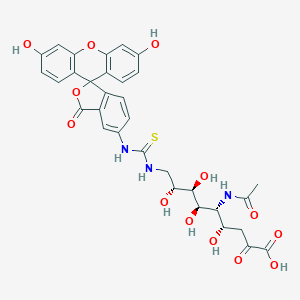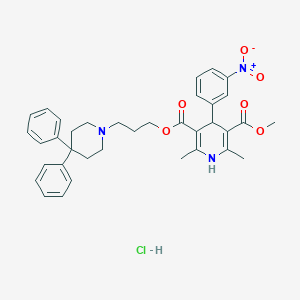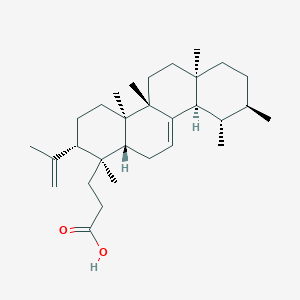![molecular formula C10H12Cl4N2O4S2 B049159 (2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid CAS No. 115664-53-4](/img/structure/B49159.png)
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic organic compound characterized by the presence of cysteine residues attached to a tetrachlorobutadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene typically involves the reaction of 1,2,3,4-tetrachloro-1,3-butadiene with cysteine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original form.
Substitution: The chlorine atoms in the tetrachlorobutadiene backbone can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the original compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has several scientific research applications:
Chemistry: Used as a model compound for studying redox reactions and substitution mechanisms.
Biology: Investigated for its potential role in modulating redox states in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene involves its ability to undergo redox reactions and form disulfide bonds. These reactions can modulate the redox state of biological systems, affecting various molecular targets and pathways. The compound’s interaction with redox-sensitive proteins and enzymes can influence cellular processes such as signal transduction, apoptosis, and oxidative stress response.
相似化合物的比较
Similar Compounds
1,4-Bis(cystein-S-yl)-1,2-dichloro-1,3-butadiene: Similar structure but with fewer chlorine atoms.
1,4-Bis(cystein-S-yl)-1,2,3,4-tetrabromo-1,3-butadiene: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is unique due to its specific arrangement of chlorine atoms and cysteine residues, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions compared to its analogs.
属性
CAS 编号 |
115664-53-4 |
|---|---|
分子式 |
C10H12Cl4N2O4S2 |
分子量 |
430.2 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1 |
InChI 键 |
JVHYQPPBPDCVPV-MGMDGDQGSA-N |
SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
手性 SMILES |
C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O |
规范 SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
同义词 |
1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene 1,4-BCTB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


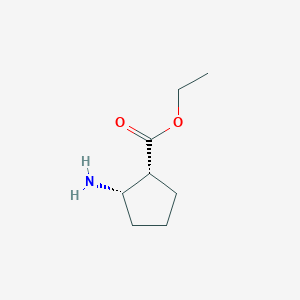
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B49078.png)

![2-[3-(methylamino)propylamino]ethanethiol](/img/structure/B49082.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)

